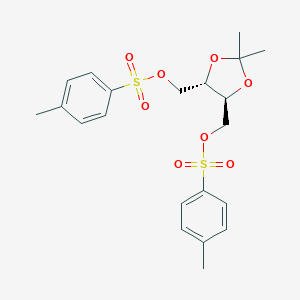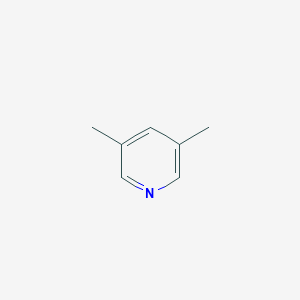![molecular formula C19H16O3 B147167 2-[(6-methoxynaphthalen-2-yl)methyl]benzoic Acid CAS No. 94305-64-3](/img/structure/B147167.png)
2-[(6-methoxynaphthalen-2-yl)methyl]benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(6-methoxynaphthalen-2-yl)methyl]benzoic Acid” is a derivative of naproxen, which is part of the aryl propionic family of non-steroidal anti-inflammatory drugs (NSAIDs) . It was prepared by a reaction between 2,2-diphenylethan-1-amine and naproxen .
Synthesis Analysis
The compound was synthesized in excellent yields via the reaction of naproxenoyl chloride with different amino compounds . An easy and handy synthetic procedure for amide synthesis is the N, N ′-dicyclohexylcarbodiimide (DCC)-mediated coupling between carboxylic acids and amines .Chemical Reactions Analysis
The compound was synthesized via a reaction between 2,2-diphenylethan-1-amine and naproxen . The reaction involved the formation of an amide bond .Applications De Recherche Scientifique
High-Performance Liquid Chromatography (HPLC) Applications
The compound has been explored for its utility in high-performance liquid chromatography (HPLC). It serves as a fluorogenic labeling agent for the HPLC of biologically important thiols such as glutathione, cysteine, and others, showing rapid and selective reactions to produce fluorescent adducts. This application is significant in pharmaceutical formulations for determining substances like L-cysteine and mesna (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Synthesis of Non-Steroidal Anti-Inflammatory Agents
This compound is an important intermediate in the synthesis of non-steroidal anti-inflammatory agents like nabumetone and naproxen. Its role in these synthesis pathways highlights its importance in pharmaceutical research and development (Xu & He, 2010).
Corrosion Inhibition
In the field of materials science, derivatives of this compound, specifically benzimidazole derivatives, have been synthesized and shown to exhibit effective corrosion inhibition behavior for steel in acidic solutions. Their study provides insights into the mechanisms of corrosion inhibition, which is crucial for prolonging the life of metal structures (Rbaa et al., 2020).
Antimicrobial Applications
A derivative of this compound, specifically 2-(6-methoxynaphthalen-2-yl)propionic acid (1,3-dimethylbutylidene)hydrazide, has been synthesized and evaluated for its in vitro antibacterial activity against gram-positive and gram-negative bacteria. This indicates its potential use in developing new antimicrobial agents (Mamatha, Babu, Mukkanti, & Pal, 2011).
Catalysis and Selectivity Engineering
The compound's derivative, 2-methoxynaphthalene, has been used in the production of naproxen. Studies on its catalytic methylation using greener agents like dimethyl carbonate, and examining the effects of different catalysts and operating parameters, contribute significantly to the development of more environmentally friendly and efficient industrial processes (Yadav & Salunke, 2013).
Orientations Futures
The compound and its derivatives have been screened in vitro for their antibacterial and antifungal activities . Some of the synthesized compounds showed significant antibacterial and antifungal activities . This suggests potential future directions in exploring the compound’s use in treating bacterial and fungal infections.
Propriétés
Numéro CAS |
94305-64-3 |
|---|---|
Nom du produit |
2-[(6-methoxynaphthalen-2-yl)methyl]benzoic Acid |
Formule moléculaire |
C19H16O3 |
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
2-[(6-methoxynaphthalen-2-yl)methyl]benzoic acid |
InChI |
InChI=1S/C19H16O3/c1-22-17-9-8-14-10-13(6-7-15(14)12-17)11-16-4-2-3-5-18(16)19(20)21/h2-10,12H,11H2,1H3,(H,20,21) |
Clé InChI |
SONIGKHPDBMDOQ-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CC3=CC=CC=C3C(=O)O |
SMILES canonique |
COC1=CC2=C(C=C1)C=C(C=C2)CC3=CC=CC=C3C(=O)O |
Synonymes |
2-[(6-Methoxy-2-naphthalenyl)methyl]benzoic Acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



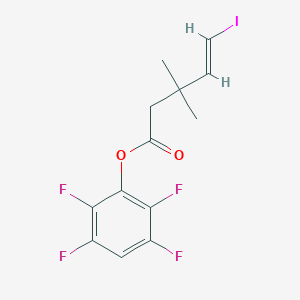
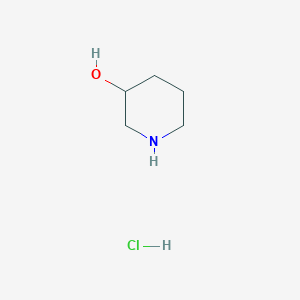
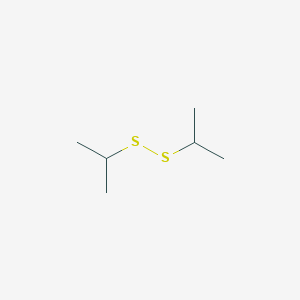
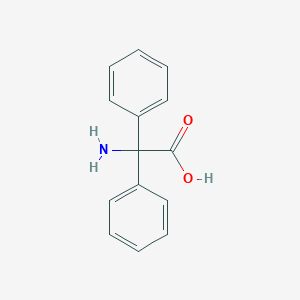
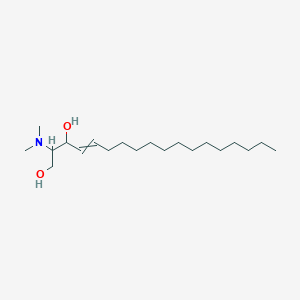
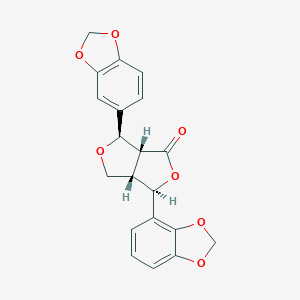
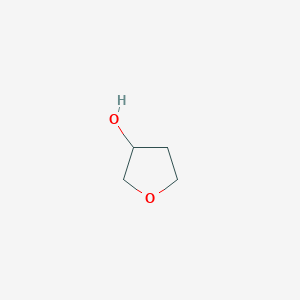
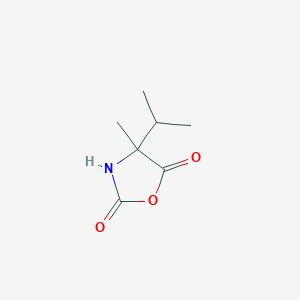
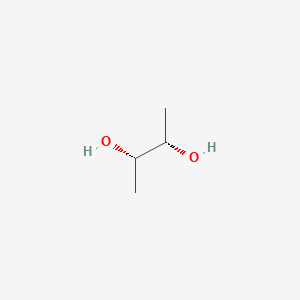
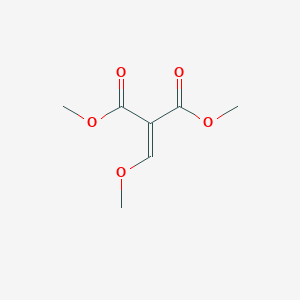
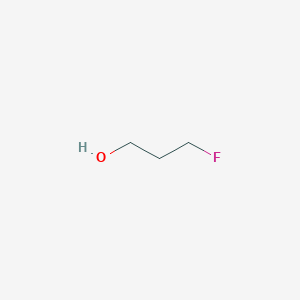
![3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid](/img/structure/B147109.png)
